molecular formula C17H22N2O3 B5833319 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5833319
M. Wt: 302.37 g/mol
InChI Key: KNFIQGDKCHQWNY-UHFFFAOYSA-N
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Description

5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists, or antagonists.

Industry

Industrially, oxadiazoles can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Known for its antimicrobial properties.

    3,5-dimethyl-1,2,4-oxadiazole: Studied for its potential as a pharmaceutical intermediate.

    2,5-diphenyl-1,2,4-oxadiazole: Used in the development of organic light-emitting diodes (OLEDs).

Uniqueness

5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other oxadiazoles.

Properties

IUPAC Name

5-(2-cyclopentylethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-20-14-9-8-13(11-15(14)21-2)17-18-16(22-19-17)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFIQGDKCHQWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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